Physicochemical properties of 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)ethan-1-ol
Physicochemical properties of 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)ethan-1-ol
An In-Depth Technical Guide to the Physicochemical Characterization of 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)ethan-1-ol
Abstract
This guide provides a comprehensive framework for the physicochemical characterization of the novel pyrazole derivative, 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)ethan-1-ol. Pyrazole scaffolds are privileged structures in medicinal chemistry, known for a wide spectrum of biological activities.[1][2][3][4][5] The successful progression of any new chemical entity (NCE) from discovery to a viable drug candidate is fundamentally dependent on a thorough understanding of its physicochemical properties. These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for formulation and manufacturing. This document outlines the critical experimental protocols and theoretical underpinnings for elucidating the key characteristics of this compound, designed for researchers, scientists, and drug development professionals.
Introduction and Strategic Importance
The compound 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)ethan-1-ol integrates several key pharmacophoric features: a substituted pyrazole ring, a primary amino group, and a hydroxyl group. This combination suggests potential for diverse biological interactions and a complex physicochemical profile. A comprehensive characterization is therefore not merely a data-gathering exercise; it is a critical step in risk mitigation and strategic planning for downstream development.[6] Key properties such as solubility, lipophilicity, and solid-state behavior will dictate formulation strategies, predict in vivo performance, and ensure batch-to-batch consistency.[6]
Structural Verification: The Foundational Step
Before commencing property analysis, the absolute and unambiguous confirmation of the molecular structure is paramount. A combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy is the gold standard for this purpose.[7][8][9][10][11]
Experimental Protocols for Structural Elucidation
A. High-Resolution Mass Spectrometry (HRMS)
-
Causality: HRMS is essential to confirm the elemental composition of the synthesized compound.[7][9] A soft ionization technique like Electrospray Ionization (ESI) is used to generate the intact molecular ion, and a high-resolution analyzer (e.g., Time-of-Flight, TOF) provides a mass measurement with high accuracy.
-
Methodology:
-
Prepare a 1 mg/mL solution of the compound in methanol.
-
Infuse the solution into a Q-TOF mass spectrometer equipped with an ESI source, operating in positive ion mode.
-
Acquire data over a mass range of m/z 100-500.
-
The observed mass of the protonated molecular ion [M+H]⁺ is compared against the calculated exact mass for the proposed formula, C₉H₁₇N₃O.
-
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Causality: NMR provides definitive information about the carbon-hydrogen framework and the connectivity of atoms within the molecule.[8][10][11] A suite of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) experiments is required for full assignment.
-
Methodology:
-
Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire a ¹H NMR spectrum to identify all proton environments and their multiplicities.
-
Acquire a ¹³C NMR spectrum to identify all unique carbon environments.
-
Run a COSY (Correlation Spectroscopy) experiment to establish proton-proton couplings (e.g., within the ethanol side chain).
-
Run an HSQC (Heteronuclear Single Quantum Coherence) experiment to correlate directly attached protons and carbons.
-
Run an HMBC (Heteronuclear Multiple Bond Correlation) experiment to establish long-range (2-3 bond) correlations between protons and carbons, confirming the connectivity between the pyrazole ring, the tert-butyl group, and the ethanol side chain.
-
Core Physicochemical Properties
The following properties are fundamental to understanding the drug-like potential of the molecule.
Melting Point (Mp)
-
Importance: The melting point is a primary indicator of a crystalline solid's purity and identity. A sharp melting range is characteristic of a pure substance, while impurities typically depress and broaden the melting range.[12][13] It also provides an initial assessment of lattice energy and stability.
-
Experimental Protocol:
-
Ensure the sample is completely dry and finely powdered.
-
Load the sample into a glass capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[14]
-
Place the capillary tube into a calibrated melting point apparatus.[15]
-
Heat rapidly to approximately 20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.[14]
-
Record the temperature at which the first droplet of liquid appears (onset) and the temperature at which the last solid particle melts (completion). This range is the melting point.[13]
-
-
Data Presentation:
Parameter Value Melting Range T_onset - T_completion (°C) | Appearance | Description of solid (e.g., white crystalline powder) |
Aqueous Solubility
-
Importance: Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. Poor solubility can lead to erratic absorption and is a major hurdle in formulation development.[16] Both kinetic and thermodynamic solubility provide valuable, complementary insights.
-
Experimental Protocol (Thermodynamic Shake-Flask Method):
-
The "shake-flask" method is considered the gold standard for determining equilibrium solubility.[17][18][19]
-
Add an excess amount of the solid compound to vials containing aqueous buffers of different pH values (e.g., pH 2.0, 4.5, 6.8, and 7.4) to simulate physiological conditions.
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[16][19]
-
After incubation, filter the samples through a low-binding filter (e.g., 0.22 µm PVDF) to remove undissolved solid.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC-UV or LC-MS method against a standard calibration curve.[17]
-
-
Data Presentation:
Buffer pH Temperature (°C) Mean Solubility (µg/mL) Standard Deviation 2.0 25 4.5 25 6.8 25 | 7.4 | 25 | | |
Acid Dissociation Constant (pKa)
-
Importance: The pKa value defines the extent of ionization of a molecule at a given pH. Since the compound has both a basic amino group and a potentially acidic pyrazole N-H proton, determining its pKa values is crucial for predicting its solubility, absorption, and distribution across different physiological compartments.
-
Experimental Protocol (Potentiometric Titration):
-
Potentiometric titration is a precise and common method for pKa determination.[20]
-
Accurately weigh and dissolve a known amount of the compound in deionized water or a co-solvent system if solubility is low.
-
Calibrate a pH electrode using standard buffers.
-
Slowly titrate the solution with a standardized acid (e.g., 0.1 M HCl) and then a standardized base (e.g., 0.1 M NaOH), recording the pH after each incremental addition of titrant.[20]
-
Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point(s) of the titration curve, often corresponding to the pH at the half-equivalence point.[21]
-
-
Data Presentation:
Ionizable Group pKa Value (Experimental) pKa Value (Predicted*) Basic (Amino Group) Acidic (Pyrazole N-H) *Predicted values from software (e.g., ACD/Labs) can be useful for comparison.
Lipophilicity (LogP / LogD)
-
Importance: Lipophilicity is a measure of a compound's preference for a lipid versus an aqueous environment. It heavily influences membrane permeability, protein binding, and metabolic clearance. The partition coefficient (LogP) describes this for the neutral species, while the distribution coefficient (LogD) accounts for all ionic species at a specific pH.[22]
-
Experimental Protocol (Shake-Flask Method):
-
The shake-flask method using n-octanol and water (or buffer) is the reference method for LogP determination.[23][24][25][26]
-
Prepare a stock solution of the compound in the phase in which it is more soluble (likely n-octanol).
-
Add a known volume of this stock solution to a vial containing a known volume of the immiscible phase (e.g., phosphate-buffered saline at pH 7.4 for LogD₇.₄).
-
Shake the vial vigorously for a set period to allow the compound to partition between the two phases until equilibrium is reached.
-
Centrifuge the vial to ensure complete phase separation.[23]
-
Carefully sample each phase and determine the concentration of the compound using HPLC-UV or LC-MS.
-
Calculate LogP or LogD using the formula: LogP/D = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous Phase]).[22]
-
-
Data Presentation:
Parameter pH Value LogP N/A | LogD | 7.4 | |
Solid-State Characterization
For any compound intended for solid oral dosage forms, understanding its solid-state properties is non-negotiable. These properties impact stability, manufacturability, and bioavailability.
Polymorphism Screening
-
Importance: Polymorphism is the ability of a compound to exist in multiple crystalline forms, each with distinct physicochemical properties like solubility and stability.[27][28] Identifying and controlling the polymorphic form is a regulatory requirement and is critical for consistent product performance.[6][27] X-ray Powder Diffraction (XRPD) is the primary technique for this analysis.[6][27][28][29][30]
-
Experimental Protocol (XRPD):
-
Gently pack a small amount of the powdered sample onto an XRPD sample holder.
-
Place the holder in the diffractometer.
-
Scan the sample over a defined range of 2θ angles (e.g., 2° to 40°) using a specific X-ray source (e.g., Cu Kα).
-
The resulting diffractogram, a plot of intensity versus 2θ, serves as a unique "fingerprint" for that crystalline form.[28][30] Different polymorphs will produce distinct patterns.[29]
-
Thermal Stability
-
Importance: Thermal stability is crucial for determining appropriate drying, processing (e.g., milling), and storage conditions. Thermogravimetric Analysis (TGA) measures changes in mass as a function of temperature, identifying the onset of thermal decomposition.[31][32][33][34][35]
-
Experimental Protocol (TGA):
-
Place a small, accurately weighed amount of the sample (5-10 mg) into a TGA pan.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10°C/min) over a defined temperature range (e.g., 25°C to 400°C).[35]
-
The instrument records the sample weight as a function of temperature. A significant drop in weight indicates decomposition or the loss of volatiles.[34]
-
-
Data Presentation:
Parameter Value Onset of Decomposition (°C) Weight Loss at 150°C (%) | Residue at 400°C (%) | |
Hygroscopicity
-
Importance: Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere.[] This can lead to physical changes (e.g., deliquescence, polymorphic transformation) and chemical degradation, affecting stability, flowability, and formulation performance.[][37]
-
Experimental Protocol (Dynamic Vapor Sorption - DVS):
-
Place a small amount of the sample on a DVS microbalance.
-
Expose the sample to a programmed series of increasing and then decreasing relative humidity (RH) steps at a constant temperature (e.g., 25°C).
-
The instrument continuously measures the change in mass due to water sorption and desorption.
-
The resulting sorption-desorption isotherm provides a detailed profile of the material's interaction with moisture.[38]
-
-
Data Presentation:
Parameter Value Mass Change at 80% RH (%) Hysteresis (Sorption vs. Desorption) Yes/No | Hygroscopicity Classification (per European Pharmacopoeia)[38][39] | e.g., Non-hygroscopic, Slightly hygroscopic |
Integrated Characterization Workflow
The successful characterization of a new chemical entity is a logical, multi-step process. Each piece of data informs the next, building a comprehensive profile that guides development decisions.
Conclusion
The systematic application of the methodologies described in this guide will generate a robust and comprehensive physicochemical profile for 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)ethan-1-ol. This data package is indispensable for making informed decisions in the drug development process, from lead optimization and candidate selection to formulation design and regulatory submission. By understanding the inherent properties of the molecule, scientists can proactively address potential challenges, thereby increasing the probability of successful clinical translation.
References
-
TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. (2026, January 23). ResolveMASS. Retrieved from [Link]
-
Barbarin, N., et al. (2022, August 25). Methods for Determination of Lipophilicity. Encyclopedia.pub. Retrieved from [Link]
-
What are the Growing Uses of XRD in Polymorph Screening. (2025, October 30). Drawell. Retrieved from [Link]
-
Mitrakas, A. A., et al. (2020, January 21). Applications of X-ray Powder Diffraction in Protein Crystallography and Drug Screening. Crystals. Retrieved from [Link]
-
Importance of X-ray Powder Diffraction (XRPD) in Identifying Polymorphic Forms. (2025, May 27). Particle Analytical. Retrieved from [Link]
-
Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
-
LogP/D. (n.d.). Cambridge MedChem Consulting. Retrieved from [Link]
-
LogP / LogD shake-flask method v1. (n.d.). ResearchGate. Retrieved from [Link]
-
Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024, April 18). AZoM.com. Retrieved from [Link]
-
Ràfols, C., et al. (2017). Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral and ionizable drugs. Talanta. Retrieved from [Link]
-
Thermal Stability Testing for Pharmaceuticals and Advanced Materials. (n.d.). Lab Manager. Retrieved from [Link]
-
Hygroscopicity Evaluation. (n.d.). Technology Networks. Retrieved from [Link]
-
Newman, A. W., et al. (2008, March 15). Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
TGA Analysis in Pharmaceuticals Thermal Stability and Decomposition. (2026, January 23). YouTube. Retrieved from [Link]
-
X-ray Powder Diffraction in Solid Form Screening and Selection. (2011, September 1). American Pharmaceutical Review. Retrieved from [Link]
-
Adeyi, A. A., et al. (2024, November 14). Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. MDPI. Retrieved from [Link]
-
Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. (n.d.). TA Instruments. Retrieved from [Link]
-
Melting point determination. (n.d.). University of Calgary. Retrieved from [Link]
-
Melting point determination. (n.d.). SSERC. Retrieved from [Link]
-
experiment (1) determination of melting points. (2021, September 19). SlideShare. Retrieved from [Link]
-
Allada, R., et al. (n.d.). Efficient throughput method for hygroscopicity classification of active and inactive pharmaceutical ingredients by water vapor sorption analysis. ResearchGate. Retrieved from [Link]
-
Synthesis and Properties of Pyrazoles. (2022, September 9). Encyclopedia MDPI. Retrieved from [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles. (2022, August 29). MDPI. Retrieved from [Link]
-
Measuring the Melting Point. (2023, May 8). Westlab. Retrieved from [Link]
-
6.1D: Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]
-
An Introduction to the Acid Dissociation Constant (pKa). (n.d.). ACD/Labs. Retrieved from [Link]
-
A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. (2024, July 7). IJNRD.org. Retrieved from [Link]
-
MultiScreen Solubility Filter Plate. (n.d.). Millipore. Retrieved from [Link]
-
Zafar, S., et al. (n.d.). REPORT Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Retrieved from [Link]
-
Structure Elucidation and NMR. (n.d.). Hypha Discovery. Retrieved from [Link]
-
Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. (n.d.). EPJ Web of Conferences. Retrieved from [Link]
-
Aqueous Solubility. (n.d.). Creative Biolabs. Retrieved from [Link]
-
Aqueous Solubility Determination: Preclinical Pharmacology Core Lab. (n.d.). UT Southwestern. Retrieved from [Link]
-
Reijenga, J., et al. (n.d.). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]
-
Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. (2025, November 7). International Journal of Innovative Research in Science & Engineering. Retrieved from [Link]
-
Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. (2025, June 3). ResolveMASS. Retrieved from [Link]
-
Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. (2017, September 20). MDPI. Retrieved from [Link]
-
Annex 4. (n.d.). World Health Organization (WHO). Retrieved from [Link]
Sources
- 1. Pyrazole - Properties, Synthesis, Reactions etc._Chemicalbook [chemicalbook.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Recent Advances in Synthesis and Properties of Pyrazoles [mdpi.com]
- 4. ijnrd.org [ijnrd.org]
- 5. epj-conferences.org [epj-conferences.org]
- 6. particle.dk [particle.dk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. JEOL USA blog | Structure Elucidation Challenges: How Can Advance [jeolusa.com]
- 9. ecommons.cornell.edu [ecommons.cornell.edu]
- 10. hyphadiscovery.com [hyphadiscovery.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. SSERC | Melting point determination [sserc.org.uk]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. westlab.com [westlab.com]
- 16. Aqueous Solubility Assay - Enamine [enamine.net]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 19. who.int [who.int]
- 20. applications.emro.who.int [applications.emro.who.int]
- 21. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. encyclopedia.pub [encyclopedia.pub]
- 24. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 26. diposit.ub.edu [diposit.ub.edu]
- 27. drawellanalytical.com [drawellanalytical.com]
- 28. mdpi.com [mdpi.com]
- 29. resources.rigaku.com [resources.rigaku.com]
- 30. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 31. resolvemass.ca [resolvemass.ca]
- 32. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control - TA Instruments [tainstruments.com]
- 33. Thermal Stability Testing for Pharmaceuticals and Advanced Materials | Lab Manager [labmanager.com]
- 34. youtube.com [youtube.com]
- 35. Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates [mdpi.com]
- 37. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 38. Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer - TA Instruments [tainstruments.com]
- 39. researchgate.net [researchgate.net]
